molecular formula C13H11Cl2N3O B5757235 N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea

N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea

Cat. No.: B5757235
M. Wt: 296.15 g/mol
InChI Key: FZGWCUSFTXSEGL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DCMU, is a herbicide that has been widely used in agricultural practices. It is a photosynthesis inhibitor that targets the electron transport chain in plants, leading to a disruption in the production of ATP and NADPH, essential components for plant growth and survival. DCMU has been extensively studied for its mechanism of action and its potential applications in scientific research.

Mechanism of Action

N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea targets the photosynthetic electron transport chain by binding to the D1 protein of photosystem II. This leads to a disruption in the flow of electrons, resulting in a decrease in the production of ATP and NADPH. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce the rate of photosynthesis, alter the composition of the thylakoid membrane, and increase the production of reactive oxygen species. This compound has also been shown to affect the growth and development of plants, leading to stunted growth and reduced biomass.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis and can be used at low concentrations to achieve significant effects. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, such as its potential toxicity to non-target organisms and its limited solubility in water.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the use of this compound in the study of environmental stress on plant growth and development. Additionally, the potential use of this compound in the treatment of cancer and other diseases is an area of active research. Overall, this compound is a versatile compound with many potential applications in scientific research.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized through the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine in the presence of a base. The reaction yields a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and dichloromethane.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the role of photosynthesis in plant growth and development, as well as to study the effects of environmental stress on photosynthesis. This compound has also been used to study the mechanism of action of other photosynthesis inhibitors and to develop new herbicides with improved efficacy and safety.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-10(14)11(15)6-9/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGWCUSFTXSEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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